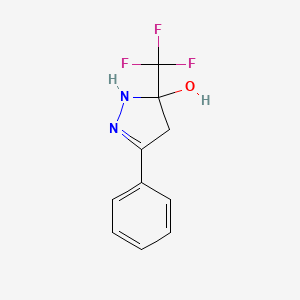![molecular formula C30H36N4O2S B11091751 N-[1-(Adamantan-1-YL)ethyl]-2-{[5-(4-methoxybenzyl)-4-phenyl-4H-1,2,4-triazol-3-YL]sulfanyl}acetamide](/img/structure/B11091751.png)
N-[1-(Adamantan-1-YL)ethyl]-2-{[5-(4-methoxybenzyl)-4-phenyl-4H-1,2,4-triazol-3-YL]sulfanyl}acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[1-(Adamantan-1-YL)ethyl]-2-{[5-(4-methoxybenzyl)-4-phenyl-4H-1,2,4-triazol-3-YL]sulfanyl}acetamide is a complex organic compound that has garnered interest in various fields of scientific research. This compound features a unique structure combining adamantane, triazole, and acetamide moieties, which contribute to its distinctive chemical and physical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(Adamantan-1-YL)ethyl]-2-{[5-(4-methoxybenzyl)-4-phenyl-4H-1,2,4-triazol-3-YL]sulfanyl}acetamide typically involves multiple steps, starting with the preparation of the adamantane derivative. The adamantane moiety is often introduced through a Friedel-Crafts alkylation reaction. The triazole ring is synthesized via a cyclization reaction involving hydrazine and a suitable aldehyde or ketone. The final step involves coupling the triazole derivative with the adamantane derivative using a thiol-ene reaction to form the sulfanyl linkage.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This includes controlling the temperature, pressure, and reaction time, as well as using catalysts to enhance the reaction rate. The use of continuous flow reactors and automated synthesis platforms can further improve the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
N-[1-(Adamantan-1-YL)ethyl]-2-{[5-(4-methoxybenzyl)-4-phenyl-4H-1,2,4-triazol-3-YL]sulfanyl}acetamide can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The triazole ring can be reduced under specific conditions to form dihydrotriazoles.
Substitution: The methoxybenzyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be employed.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydrotriazoles.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-[1-(Adamantan-1-YL)ethyl]-2-{[5-(4-methoxybenzyl)-4-phenyl-4H-1,2,4-triazol-3-YL]sulfanyl}acetamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and antiviral properties.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and coatings due to its unique structural properties.
Mechanism of Action
The mechanism of action of N-[1-(Adamantan-1-YL)ethyl]-2-{[5-(4-methoxybenzyl)-4-phenyl-4H-1,2,4-triazol-3-YL]sulfanyl}acetamide involves its interaction with specific molecular targets and pathways. The adamantane moiety is known to enhance the compound’s ability to cross cell membranes, while the triazole ring can interact with enzymes and receptors. The sulfanyl group may play a role in modulating redox reactions within cells. Overall, the compound’s effects are mediated through its ability to bind to and modulate the activity of key proteins involved in cellular processes.
Comparison with Similar Compounds
Similar Compounds
- **N-[1-(Adamantan-1-YL)ethyl]-2-{[5-(4-methoxybenzyl)-4-phenyl-4H-1,2,4-triazol-3-YL]sulfanyl}acetamide
- **this compound
Uniqueness
Compared to similar compounds, this compound stands out due to its unique combination of structural features. The presence of the adamantane moiety enhances its stability and membrane permeability, while the triazole ring provides a versatile platform for chemical modifications. The sulfanyl group adds an additional layer of reactivity, making this compound a valuable tool for various scientific applications.
Properties
Molecular Formula |
C30H36N4O2S |
|---|---|
Molecular Weight |
516.7 g/mol |
IUPAC Name |
N-[1-(1-adamantyl)ethyl]-2-[[5-[(4-methoxyphenyl)methyl]-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]acetamide |
InChI |
InChI=1S/C30H36N4O2S/c1-20(30-16-22-12-23(17-30)14-24(13-22)18-30)31-28(35)19-37-29-33-32-27(34(29)25-6-4-3-5-7-25)15-21-8-10-26(36-2)11-9-21/h3-11,20,22-24H,12-19H2,1-2H3,(H,31,35) |
InChI Key |
GPGSMJCLQAOARI-UHFFFAOYSA-N |
Canonical SMILES |
CC(C12CC3CC(C1)CC(C3)C2)NC(=O)CSC4=NN=C(N4C5=CC=CC=C5)CC6=CC=C(C=C6)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Guanidine, N-[2-(5-methoxy-1H-indol-3-yl)ethyl]-](/img/structure/B11091674.png)
![1-[4-(1-Adamantyl)piperazino]-2-{[4-(2-furyl)-6-(trifluoromethyl)-2-pyrimidinyl]sulfanyl}-1-ethanone](/img/structure/B11091686.png)
![(2,8-dimethyl-1,2,3,4,4a,9b-hexahydro-5H-pyrido[4,3-b]indol-5-yl)(naphthalen-2-yl)methanone](/img/structure/B11091687.png)
![2-(3,4-dihydroisoquinolin-2(1H)-ylcarbonyl)-6,7-dihydro-5H-cyclopenta[b]thieno[3,2-e]pyridin-3-amine](/img/structure/B11091689.png)
![(4E)-4-({2-[(4-chlorophenyl)sulfanyl]-6-methoxyquinolin-3-yl}methylidene)-2-phenyl-1,3-oxazol-5(4H)-one](/img/structure/B11091692.png)
![N-tert-butyl-2-[(4-methylphenyl)sulfonyl]-1,2,3,4-tetrahydroisoquinoline-3-carboxamide](/img/structure/B11091693.png)
![N-(2,3-dimethylphenyl)-2-{[4-(2,5-dimethylphenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B11091695.png)
![5-(4-Methylbenzyl)-2-[4-(2-methylphenyl)piperazino]-1,3-thiazol-4(5H)-one](/img/structure/B11091697.png)
![11-(6-bromo-1,3-benzodioxol-5-yl)-3-(4-methylphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B11091701.png)

![(4E,5Z)-5-(2-chlorobenzylidene)-4-[(4-methylphenyl)imino]-1,3-thiazolidin-2-one](/img/structure/B11091715.png)
![[1,5-Dinitro-7-(4-morpholinylcarbonyl)-3-azabicyclo[3.3.1]non-6-en-3-yl]acetic acid](/img/structure/B11091719.png)
![{(3E)-3-[2-(tert-butoxycarbonyl)hydrazinylidene]-2-oxo-2,3-dihydro-1H-indol-1-yl}acetic acid](/img/structure/B11091720.png)
![ethyl (2Z)-2-{2-[(2-fluorobenzyl)oxy]benzylidene}-7-methyl-3-oxo-5-[4-(propan-2-yl)phenyl]-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11091727.png)
